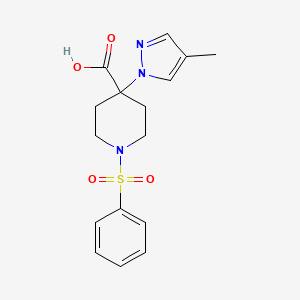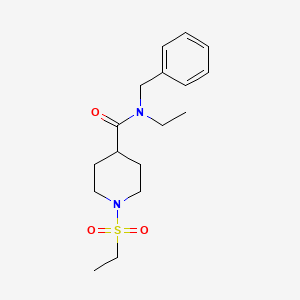![molecular formula C15H18N2O5S B5379277 N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5379277.png)
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide, also known as NSC-320846, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been found to have a unique mechanism of action that targets specific proteins involved in cancer cell proliferation and survival. In
Wirkmechanismus
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide works by inhibiting the activity of specific proteins involved in cancer cell proliferation and survival. Specifically, it targets the protein Hsp90, which is involved in the stabilization and activation of many other proteins that are critical for cancer cell growth and survival. By inhibiting Hsp90, N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide disrupts the activity of these other proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the growth and proliferation of cancer cells, as well as their ability to invade and metastasize to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide is that it has been extensively studied and has been found to be effective against a wide range of cancer cell lines. In addition, it has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. However, one limitation of N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide is that it is still in the early stages of development and has not yet been tested in clinical trials.
Zukünftige Richtungen
There are a number of future directions for N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide. One area of research is to further explore the mechanism of action of this compound and to identify other proteins that it may target. Another area of research is to investigate the potential use of N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, future research may focus on developing new formulations of N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide that can be more easily administered and have fewer side effects.
Synthesemethoden
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This is followed by the reaction of 2-methoxybenzoyl chloride with N-ethyl-2-aminoethanol to form N-ethyl-2-(2-methoxybenzoylamino)ethanol. The final step involves the reaction of N-ethyl-2-(2-methoxybenzoylamino)ethanol with 2-furaldehyde and sodium bisulfite to form N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
N-ethyl-5-(furan-2-ylmethylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-3-16-15(18)13-9-12(6-7-14(13)21-2)23(19,20)17-10-11-5-4-8-22-11/h4-9,17H,3,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFNBXYEEJAEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5379201.png)
![N-(2-ethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5379205.png)
![8-{[2-(propylthio)pyrimidin-5-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5379216.png)
![N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
![N-methyl-5-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}-2-pyrimidinamine dihydrochloride](/img/structure/B5379233.png)
![3-methyl-8-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379236.png)
![3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5379239.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5379245.png)
![(3-fluoro-4-methoxyphenyl){1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-3-yl}methanone](/img/structure/B5379257.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5379270.png)
![2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide](/img/structure/B5379284.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-propylthiophene-3-carboxamide](/img/structure/B5379292.png)

